N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(3-Fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. The structure includes a 3-methyl substituent on the triazolo ring and a 3-fluorophenyl group attached via the sulfonamide moiety. These modifications are hypothesized to enhance binding affinity to parasitic targets like falcipain-2 while optimizing pharmacokinetic properties .
Properties
Molecular Formula |
C13H11FN4O2S |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
InChI |
InChI=1S/C13H11FN4O2S/c1-9-15-16-13-12(6-3-7-18(9)13)21(19,20)17-11-5-2-4-10(14)8-11/h2-8,17H,1H3 |
InChI Key |
GGMUGTPFJKKVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization with Trifluoroacetic Anhydride
Cyclization to form the triazolopyridine ring is achieved using TFAA. The hydroxy-formamidine intermediate is dissolved in tetrahydrofuran (THF), cooled to 0°C, and treated with TFAA (3 equiv). After stirring overnight at room temperature, the reaction is quenched with NaOH, extracted with chloroform-isopropyl alcohol (3:1), and purified via column chromatography (0–100% ethyl acetate in hexanes) to yield the triazolopyridine core. Key parameters influencing yield include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0°C → RT | 85–92% |
| Solvent | THF | High purity |
| TFAA Equivalents | 3.0 | Max cyclization |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
The Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@PCLH-TFA catalyst reduces reaction time from 12 hours to 4 hours and achieves a turnover number (TON) of 12.3. Comparative studies show:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 62 | 12 |
| Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@PCLH-TFA | 88 | 4 |
Characterization and Analytical Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimalarial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine sulfonamides exhibit potent antimalarial activity. A virtual library screening against P. falciparum has identified several promising candidates with significant inhibitory effects.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl) | 2.24 | Falcipain-2 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl) | 4.98 | Falcipain-2 |
These results indicate that modifications to the triazolo-pyridine scaffold can enhance potency against malaria.
In Vitro Studies
A study by Karpina et al. synthesized and evaluated a series of triazolo[4,3-a]pyridine sulfonamides for their antimalarial properties. The compounds were tested against P. falciparum, showing significant inhibitory effects with IC50 values ranging from 2.24 to 4.98 μM.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that substituents on the pyridine ring significantly influence biological activity. Compounds with electron-donating groups exhibited enhanced interactions with FP-2 compared to those with electron-withdrawing groups.
Additional Biological Activities
Beyond antimalarial effects, N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has shown potential in other areas:
- Antibacterial and Antifungal : Certain derivatives have demonstrated effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : Compounds within this class have shown potential in reducing inflammation markers in preclinical models.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological activity and physicochemical properties of triazolopyridine sulfonamides are highly dependent on substituents at three key positions:
- Triazolo ring substitution (e.g., methyl, ethyl).
- Sulfonamide nitrogen substituents (e.g., fluorophenyl, chlorobenzyl, methoxybenzyl).
- Halogenation patterns (e.g., mono- vs. di-fluorination).
The table below compares the target compound with selected analogs from the literature:
*Molecular formula and weight inferred from structural analogs in .
Key Observations:
- Methyl vs. Ethyl : The 3-methyl group on the triazolo ring (target compound) offers a balance between steric hindrance and lipophilicity, whereas ethyl substituents (e.g., 320.35 MW in ) increase hydrophobicity, which may affect membrane permeability.
- Sulfonamide Nitrogen Modifications : Bulky substituents like 3-chlorobenzyl (e.g., 435.6 MW in ) enhance antimalarial activity but may reduce metabolic stability.
Biological Activity
N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C13H11FN4O2S
- Molecular Weight : 298.32 g/mol
- CAS Registry Number : 1629229-37-3
Its structure features a triazolo-pyridine core with a sulfonamide group, which is significant for its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimalarial Activity : A study designed a virtual library of compounds including triazolo-pyridines with sulfonamide fragments. Among them, certain derivatives showed promising in vitro antimalarial activity against Plasmodium falciparum, with IC50 values as low as 2.24 μM .
- Anticancer Potential : The compound's structural analogs have been investigated for their ability to inhibit Polo-like kinase 1 (Plk1), a target in cancer therapy. Inhibitors derived from triazoloquinazolinones demonstrated significant anticancer activity by inducing apoptosis in cancer cell lines such as HeLa and L363 .
The mechanisms underlying the biological activities of this compound are primarily linked to its interaction with specific enzymes and pathways:
- Inhibition of Proteases : The compound has been shown to inhibit falcipain-2 (FP-2), a cysteine protease crucial for the survival of malaria parasites. Inhibition of FP-2 leads to degradation of human hemoglobin by the parasite during its trophozoite stage .
- Targeting Kinase Pathways : The anticancer properties are attributed to its ability to block Plk1 activity, disrupting mitotic processes and leading to cell death through apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 2.24 | |
| Anticancer | Polo-like kinase 1 | 4.1 |
Case Study: Antimalarial Screening
In a comprehensive study involving virtual screening and molecular docking, various compounds were synthesized and evaluated for their antimalarial efficacy. The results indicated that modifications in the triazolo-pyridine scaffold significantly influenced their inhibitory potency against P. falciparum, highlighting the importance of structural optimization in drug design .
Case Study: Anticancer Activity
Research on triazoloquinazolinone derivatives revealed that certain substitutions enhanced their binding affinity at Plk1, leading to improved cellular potency and selective induction of apoptosis in cancer cells. This underscores the potential for developing targeted therapies utilizing this class of compounds .
Q & A
Q. What are the standard synthetic protocols for N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Formation of the triazolopyridine core via cyclization of sulfonyl hydrazides with heterocyclic precursors under reflux in THF or dioxane .
- Step 2 : Fluorophenyl sulfonamide coupling using 3-fluorophenyl chloride or similar electrophiles in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Q. Key Factors Affecting Yield :
Q. What spectroscopic methods are used to confirm the structure of this compound, and how are key signals interpreted?
Q. What are the common impurities or byproducts observed during synthesis, and how are they mitigated?
- Byproducts :
- Mitigation :
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved for fluorinated triazolopyridine derivatives?
Q. How do substituents on the fluorophenyl group influence biological activity, and what SAR trends are observed?
Q. What strategies optimize green synthesis routes for this compound to reduce hazardous waste?
- Approaches :
- Solvent-free cyclization (e.g., microwave-assisted reactions for triazolo formation, 93% yield) .
- Biocatalytic sulfonamide coupling using lipases in aqueous media .
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with improved target affinity?
Q. What are the challenges in scaling up the synthesis from milligram to gram scale, and how are they addressed?
- Challenges :
- Solutions :
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported yields for similar triazolopyridine sulfonamides?
Q. What experimental validation is required when in silico predictions conflict with in vitro bioassay results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
